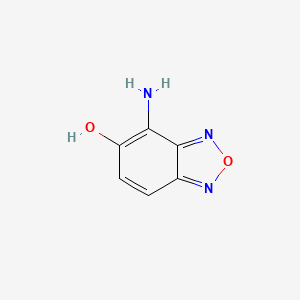

4-Amino-2,1,3-benzoxadiazol-5-ol

Description

Historical Trajectories and Evolutionary Perspectives in Benzoxadiazole Chemistry

The study of benzoxadiazoles and their N-oxide precursors dates back over a century, with initial research focusing on their synthesis and fundamental reactivity. These heterocyclic compounds have garnered significant interest due to their unique electronic properties and diverse biological activities. The core benzoxadiazole structure has been a scaffold for the development of a wide range of derivatives, including fluorescent probes and pharmacologically active agents. Research into 7-nitro-2,1,3-benzoxadiazole derivatives, for instance, has led to the development of suicide inhibitors for glutathione (B108866) S-transferases, which have potential applications as anticancer drugs. nih.gov The synthetic versatility of the benzoxadiazole ring system allows for the introduction of various functional groups, leading to a broad spectrum of chemical and physical properties.

Contemporary Significance of 4-Amino-2,1,3-benzoxadiazol-5-ol in Advanced Organic Synthesis

In modern organic synthesis, benzoxadiazole derivatives are valued as building blocks for complex molecules and functional materials. Their electron-withdrawing nature makes them useful components in the design of dyes, sensors, and electronic materials. For example, various 2,1,3-benzoxadiazole derivatives have been synthesized and studied for their fluorescent properties, exhibiting strong, solvent-dependent emissions. researchgate.net While the specific utility of this compound in advanced organic synthesis is not documented in the available literature, related amino-oxadiazole compounds have been explored for various applications. For instance, 2-amino-1,3,4-oxadiazoles have been investigated as potential muscle relaxants. acs.org

Overview of Current Research Paradigms and Unexplored Avenues for this compound

Current research on benzoxadiazoles is heavily focused on their application in materials science and medicinal chemistry. The development of new synthetic methodologies to create functionalized benzoxadiazoles remains an active area of investigation. researchgate.net

The lack of specific research on this compound presents a significant gap in the literature. Future research could focus on:

Development of a reliable synthetic route: Establishing an efficient method for the synthesis of this compound would be the first crucial step.

Characterization of its physicochemical properties: A thorough investigation of its spectroscopic, electronic, and photophysical properties would be necessary to understand its fundamental characteristics.

Exploration of its potential applications: Based on the properties of related compounds, this molecule could be investigated for its potential as a fluorescent probe, a precursor for agrochemicals, or a pharmacologically active agent.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated at this time. Should research on this compound become available, the following tables would be relevant:

Table 1: Physicochemical Properties of this compound (This would include molecular weight, melting point, solubility, etc.)

Table 2: Spectroscopic Data for this compound (This would include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.)

Table 3: Photophysical Properties of this compound in Various Solvents (This would include absorption and emission maxima, quantum yields, and lifetimes.)

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,1,3-benzoxadiazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMDZLWWIYKXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 2,1,3 Benzoxadiazol 5 Ol and Its Precursors

Strategic Approaches to the 2,1,3-Benzoxadiazole Core

The formation of the 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is a critical step in the synthesis of the target compound. Modern synthetic strategies focus on efficient and selective methods for constructing this heterocyclic core.

Cyclization Reactions for Heterocyclic Ring Formation

Cyclization reactions are fundamental to the synthesis of the 2,1,3-benzoxadiazole core. biointerfaceresearch.com A common and effective method involves the cyclization of ortho-substituted nitroaromatics. For instance, the synthesis can commence with the cyclization of 2-nitroaniline (B44862) using sodium hypochlorite (B82951) in a basic medium, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), to yield 2,1,3-benzoxadiazole-1-oxide. nih.govfrontiersin.org Subsequent reduction of the N-oxide, for example with triphenylphosphine (B44618) (PPh3) in a solvent like xylene or toluene, affords the desired 2,1,3-benzoxadiazole heterocycle in good yields. nih.govfrontiersin.org

Another approach to related heterocyclic systems, such as 1,3,4-oxadiazoles, involves the cyclodehydration of N,N'-diacylhydrazines using various dehydrating agents or the oxidative cyclization of hydrazide-hydrazones. biointerfaceresearch.com These methods highlight the diversity of cyclization strategies available for synthesizing heterocyclic compounds. biointerfaceresearch.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Regioselective Functionalization of the Benzoxadiazole Scaffold

Once the 2,1,3-benzoxadiazole core is formed, regioselective functionalization is crucial for introducing the amino and hydroxyl groups at the desired 4- and 5-positions, respectively. Directing the substitution to specific positions on the benzoxadiazole ring can be challenging.

One strategy involves the selective bromination of the 2,1,3-benzoxadiazole at the 4- and 7-positions, which can then serve as handles for further functionalization. nih.govfrontiersin.org For other heterocyclic systems, such as aryl azoles, ortho-selective metalation using sterically hindered metal-amide bases has proven effective for introducing substituents at specific locations on the aryl ring. nih.gov Such regioselective methods are powerful tools for the synthesis of complex, pharmaceutically relevant molecules. nih.gov The ability to control the position of functional groups is paramount in tailoring the properties of the final compound.

Novel Reagents and Catalytic Systems in the Synthesis of 4-Amino-2,1,3-benzoxadiazol-5-ol

Recent advancements in synthetic chemistry have introduced novel reagents and catalytic systems that enhance the efficiency and selectivity of the synthesis of this compound and its derivatives.

Transition Metal-Mediated Transformations for C-N and C-O Bond Formation

Transition metal catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govnih.gov These methods offer mild and efficient alternatives to traditional synthetic routes. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are used to form C-C bonds, and similar principles can be applied to C-N and C-O bond formation. nih.gov Rhodium and iridium complexes have been successfully employed in direct C-H amination reactions using organic azides as the nitrogen source, offering a step- and atom-economical approach. nih.gov These catalytic cycles often involve the formation of a metal-nitrenoid intermediate. nih.govnih.gov

The development of catalysts for these transformations is an active area of research. For example, copper-catalyzed decarboxylative coupling has been used to synthesize benzoxazin-4-ones from α-keto acids and anthranilic acids under mild conditions. nih.gov

Organocatalytic and Biocatalytic Pathways for Enhanced Efficiency

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. rsc.orgnih.gov It offers a metal-free alternative for various transformations, often with high chemo- and regioselectivity. rsc.org For example, organocatalytic azide-ketone [3+2]-cycloaddition reactions have been developed for the synthesis of triazoles under ambient conditions. rsc.org Similarly, organocatalytic cascade reactions have been utilized to create complex molecular scaffolds in a highly selective manner. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another avenue for enhancing synthetic efficiency and sustainability. While specific applications in the synthesis of this compound are still emerging, the principles of biocatalysis are well-established for various organic transformations.

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. unife.it This involves the use of greener solvents, the development of catalyst-free reactions, and the optimization of reaction conditions to reduce waste and energy consumption. unife.itmdpi.com

Solvent-Free and Energy-Efficient Synthetic Protocols.

The development of solvent-free and energy-efficient reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds (VOCs) and high energy consumption.

Solvent-Free Reactions:

Traditional organic syntheses often rely on large volumes of solvents, which contribute significantly to chemical waste. Solvent-free, or solid-state, reactions offer a compelling alternative. For the synthesis of precursors to this compound, such as the nitration of an aromatic precursor, solvent-free methods can be employed. For instance, the nitration of aromatic compounds can be carried out using solid-supported reagents or by grinding the reactants together, thereby eliminating the need for hazardous solvents like concentrated sulfuric or nitric acid.

In the context of forming the benzoxadiazole ring, a key step in the synthesis of the target molecule, solvent-free conditions have shown promise. The cyclization of an ortho-nitroaniline precursor can be facilitated by heating the solid reactants in the presence of a suitable catalyst, or even under microwave irradiation, which can significantly reduce reaction times and energy input. nih.gov A study on the synthesis of benzoxazoles, a related heterocyclic system, demonstrated the use of a Brønsted acidic ionic liquid gel as an efficient heterogeneous catalyst under solvent-free conditions at 130°C, achieving high yields. nih.gov

Energy-Efficient Protocols:

Energy efficiency in chemical synthesis can be enhanced through various strategies, including the use of microwave irradiation, ultrasound, or mechanochemistry (grinding). These techniques can accelerate reaction rates, often at lower bulk temperatures than conventional heating, leading to significant energy savings.

For instance, microwave-assisted synthesis has been effectively used for various heterocyclic ring formations. The synthesis of azo dyes, which involves the reaction of aromatic amines, has been successfully conducted under solvent-free grinding conditions, highlighting the potential for energy-efficient and clean reaction profiles. This approach could be adapted for the diazotization and coupling reactions that might be involved in alternative synthetic routes to the target compound.

The following table provides a comparative overview of conventional versus energy-efficient and solvent-free methods for key synthetic steps.

| Reaction Step | Conventional Method | Energy-Efficient/Solvent-Free Method |

| Nitration of Phenolic Precursor | Nitrating mixture (H₂SO₄/HNO₃), 0-10°C, 2-4 hours | Solid-supported nitrating agent, room temperature, grinding, 30-60 minutes |

| Reduction of Nitro Group | Sn/HCl or Fe/HCl, reflux, 4-6 hours | Catalytic hydrogenation (e.g., Pd/C), H₂ balloon, room temperature, 2-3 hours |

| Benzoxadiazole Ring Formation | Reflux in high-boiling solvent (e.g., xylene), 8-12 hours | Microwave irradiation, solvent-free, 10-20 minutes |

This table presents illustrative data based on general findings in organic synthesis.

Atom Economy and Waste Reduction in Multi-Step Syntheses.

Improving Atom Economy:

The choice of reagents and reaction types significantly influences atom economy. For the synthesis of this compound, several key transformations can be optimized for better atom economy.

Nitration: Traditional nitration using a mixture of sulfuric and nitric acids has a poor atom economy due to the formation of significant amounts of acidic waste. More atom-economical approaches involve the use of dinitrogen pentoxide (N₂O₅) or other nitrating agents that generate less waste.

Reduction of Nitro Groups: The reduction of a nitro group to an amine is a critical step. While classical methods using stoichiometric metals like tin or iron in acidic media are effective, they generate large amounts of metallic and acidic waste, resulting in low atom economy. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, is a highly atom-economical alternative, with water being the only major byproduct.

Cyclization: The formation of the benzoxadiazole ring from an ortho-substituted precursor should ideally proceed with high atom economy. Dehydrative cyclization reactions are preferable as they only produce water as a byproduct.

Waste Reduction Strategies:

Beyond improving atom economy, several other strategies can contribute to waste reduction in the synthesis of this compound.

One-Pot Reactions: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste from workup and purification steps.

Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of starting materials derived from renewable resources can contribute to a more sustainable synthetic route.

The following table illustrates the potential improvements in atom economy and waste generation by adopting greener synthetic methods for the synthesis of a key precursor, 2-amino-4-nitrophenol, from 2,4-dinitrophenol. orgsyn.orgnih.gov

| Parameter | Conventional Method (e.g., Na₂S reduction) | Greener Method (e.g., Catalytic Hydrogenation) |

| Atom Economy | ~40-50% | >90% |

| E-Factor (kg waste/kg product) | 10-20 | <1 |

| Primary Byproducts | Sulfur-containing inorganic salts | Water |

This table presents estimated data based on typical industrial processes for similar transformations.

By systematically applying the principles of solvent-free synthesis, energy efficiency, atom economy, and catalytic methodologies, the synthesis of this compound and its precursors can be made significantly more sustainable and environmentally responsible.

Mechanistic Investigations of 4 Amino 2,1,3 Benzoxadiazol 5 Ol Reactivity

Reaction Pathways and Transition State Analysis of Functional Group Transformations

The reactivity of the 4-Amino-2,1,3-benzoxadiazol-5-ol core is dictated by the electronic nature of the benzoxadiazole ring and the interplay of the amino and hydroxyl substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxadiazole Ring

The 2,1,3-benzoxadiazole ring is inherently electron-deficient, a characteristic that generally favors nucleophilic aromatic substitution (SNAr) over electrophilic aromatic substitution (EAS). nih.gov The presence of electron-withdrawing groups on an aromatic ring activates it towards attack by nucleophiles. masterorganicchemistry.comlibretexts.org Conversely, these groups deactivate the ring towards electrophilic attack. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgwikipedia.org The stability of this intermediate is enhanced by the presence of electron-withdrawing substituents. masterorganicchemistry.com

For the benzoxadiazole system, the reactivity towards nucleophiles is significant. For instance, in related 2,1,3-benzothiadiazole (B189464) systems, which share electronic similarities with benzoxadiazoles, nucleophilic substitution reactions are well-documented. mdpi.com The reaction of amines with 2,4-dinitrofluorobenzene serves as a classic example of nucleophilic aromatic substitution, highlighting the activation provided by electron-withdrawing nitro groups. masterorganicchemistry.com In the case of this compound, the electron-donating amino and hydroxyl groups would be expected to decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted benzoxadiazole. However, if a good leaving group were present on the ring, SNAr reactions could still be feasible, particularly with strong nucleophiles.

Electrophilic aromatic substitution on the benzoxadiazole ring is generally disfavored due to its electron-deficient nature. nih.gov When considering molecules with multiple benzene (B151609) rings, electrophilic substitution will preferentially occur on the more electron-rich (activated) ring. youtube.com The amino and hydroxyl groups on this compound are activating, ortho-, para-directing groups. However, the strong deactivating nature of the fused oxadiazole ring system would likely still hinder electrophilic substitution on the benzene portion of the molecule.

Reactivity of the Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are key to its chemical versatility. The amino group can act as a nucleophile and is susceptible to reactions such as alkylation, acylation, and diazotization. For example, the synthesis of N,N-dimethyl-4-amino-2,1,3-benzothiadiazole involves the methylation of the amino group. mdpi.com Similarly, 4-amido-2,1,3-benzothiadiazole derivatives can be prepared through nucleophilic addition reactions involving the amino group. nih.gov The reactivity of the amino group is a cornerstone for creating a diverse range of derivatives. nih.govresearchgate.net

Tautomeric Equilibria and Aromaticity Studies of the 2,1,3-Benzoxadiazol-5-ol System

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical aspect of the chemistry of this compound. nih.gov

Exploration of Keto-Enol and Amine-Imine Tautomerism

The presence of the hydroxyl group on the aromatic ring allows for the possibility of keto-enol tautomerism. The enol form (this compound) can potentially exist in equilibrium with its keto tautomer. The stability of the enol form is often favored in phenolic systems due to the preservation of aromaticity. youtube.com However, the equilibrium can be influenced by factors such as solvent polarity. nih.gov In some cases, the keto form can be favored in polar aprotic solvents, while the enol form is more stable in non-polar solvents. nih.gov

Similarly, the amino group introduces the possibility of amine-imine tautomerism. youtube.com This involves the migration of a proton from the nitrogen atom to a carbon atom of the ring, forming an imine. While less common in simple aromatic amines, the electronic environment of the benzoxadiazole ring could potentially influence this equilibrium. Studies on related heterocyclic systems have shown that the relative stabilities of tautomers can be in the order of keto-imine > enamine > enol. rsc.org The existence and ratio of these tautomeric forms can be investigated using spectroscopic techniques like NMR. nih.gov

Influence of Substituents on Aromaticity and Electronic Stability

The aromaticity of the 2,1,3-benzoxadiazole system is a key determinant of its stability and reactivity. Substituents can significantly influence this aromatic character. Electron-donating groups, such as the amino and hydroxyl groups in the title compound, can increase the electron density of the benzene ring, potentially enhancing its aromaticity. Conversely, strong electron-withdrawing groups can decrease aromaticity.

Photoreactivity and Photophysical Processes of this compound

Derivatives of 2,1,3-benzoxadiazole and the closely related 2,1,3-benzothiadiazole are known for their interesting photophysical properties, often exhibiting fluorescence. nih.govnih.govresearchgate.net These properties are highly dependent on the electronic nature of the molecule and its environment.

The photophysical behavior is characterized by absorption and emission of light. For many benzoxadiazole derivatives, absorption in the UV-visible region corresponds to π-π* electronic transitions. nih.govfrontiersin.org These molecules often exhibit large Stokes shifts (the difference between the absorption and emission maxima), which can be attributed to intramolecular charge transfer (ICT) from an electron-donor part of the molecule to an electron-acceptor part. nih.govfrontiersin.org

In this compound, the amino and hydroxyl groups act as electron donors, while the benzoxadiazole core is the electron acceptor. This donor-acceptor structure is conducive to ICT upon photoexcitation. The photophysical properties, including the absorption and emission wavelengths and fluorescence quantum yields, are often sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.govmdpi.com In polar solvents, the charge-separated excited state can be stabilized, leading to red-shifted emission.

The table below summarizes the photophysical data for a related compound, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe2), in various solvents, illustrating the typical solvatochromic effects observed in such systems. mdpi.com

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 412 | 511 | 4790 | 0.61 |

| Toluene | 425 | 545 | 5180 | 0.81 |

| Dichloromethane | 439 | 579 | 5790 | 0.77 |

| Acetone | 436 | 600 | 6680 | 0.58 |

| Acetonitrile | 433 | 604 | 6910 | 0.44 |

| Ethanol | 438 | 614 | 6990 | 0.11 |

This data is for N,N-dimethyl-4-amino-2,1,3-benzothiadiazole and is presented here as a representative example of the photophysical properties of this class of compounds. mdpi.com

Furthermore, excited-state dynamics, including processes like internal charge transfer and conformational changes such as ring planarization, can occur on a picosecond timescale following photoexcitation. rsc.org These processes influence the fluorescence lifetimes and quantum yields.

Excited State Dynamics and Quenching Mechanisms

The excited state dynamics of 2,1,3-benzoxadiazole derivatives are fundamentally governed by the interplay between the electron-donating amino group and the electron-accepting benzoxadiazole core. Upon photoexcitation, these molecules typically transition to a locally excited (LE) state, which can then evolve into an intramolecular charge transfer (ICT) state. researchgate.netfrontiersin.org This ICT state is characterized by a significant redistribution of electron density from the donor (amino group) to the acceptor (benzoxadiazole moiety). The stability and lifetime of this ICT state are highly sensitive to the molecular environment, including solvent polarity. mdpi.com

In polar solvents, the ICT state is stabilized, often leading to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. mdpi.com The lifetime of the excited state can be influenced by various non-radiative decay pathways. For instance, in some benzothiadiazole derivatives, the presence of a heavy atom like bromine can promote intersystem crossing from the singlet excited state to a triplet state, resulting in a significantly longer excited-state lifetime, on the order of microseconds, and phosphorescence. mdpi.comnih.gov

Fluorescence quenching, the decrease in fluorescence intensity, can occur through several mechanisms. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. Dynamic quenching, on the other hand, results from collisions between the excited fluorophore and the quencher. sphinxsai.com For amino-substituted benzoxadiazoles, quenching can be induced by the binding of analytes, such as carboxylates, to a receptor moiety attached to the fluorophore. This binding can alter the electronic properties of the molecule, leading to a quenching of fluorescence and a red-shift in the emission.

Photoinduced Electron and Energy Transfer Phenomena

Photoinduced electron transfer (PET) is a critical process in the functionality of many donor-acceptor molecules. nih.gov In the context of this compound, the amino group acts as an internal electron donor, and the benzoxadiazole ring acts as an electron acceptor. Upon absorption of light, an electron is promoted to a higher energy level. If a suitable external electron acceptor is present in close proximity, the excited molecule can donate an electron, leading to the formation of a radical cation of the benzoxadiazole derivative and a radical anion of the acceptor. Conversely, if an external electron donor is present, the excited benzoxadiazole can act as an electron acceptor.

This PET process is a key mechanism for the fluorescence quenching observed in many sensor applications. For example, derivatives of 4-amino-7-nitro-2,1,3-benzoxadiazole have been developed as fluorescent probes where the fluorescence is initially quenched. Upon interaction with a specific analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov

No Specific Computational Studies Found for this compound

Following a comprehensive search for scientific literature, no specific computational or theoretical studies focused on the chemical compound This compound (CAS Number: 1258935-02-2) could be located in publicly accessible research databases. bldpharm.com Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline.

The requested outline necessitates in-depth information on quantum chemical calculations, molecular dynamics simulations, and spectroscopic predictions specifically for this compound. This includes data from Density Functional Theory (DFT) on its molecular geometry and energy landscapes, ab initio calculations for electronic structure, and simulations of its behavior in solvents and the solid state.

While a significant body of research exists employing these computational methods for various derivatives of 2,1,3-benzoxadiazole (also known as benzofurazan), this information does not pertain to the specific molecule . nih.govresearchgate.netsemanticscholar.org Research in this area often focuses on the photophysical properties of benzoxadiazole derivatives for applications such as fluorescent probes and materials science. nih.govmdpi.comnih.gov These studies utilize techniques like Time-Dependent Density Functional Theory (TD-DFT) to understand absorption and emission spectra. nih.govsemanticscholar.org However, a direct application of these findings to this compound would be speculative and scientifically unsound.

To fulfill the request accurately, dedicated computational studies on this compound would be required. Without such primary research, the generation of detailed findings, data tables, and analysis as specified in the outline is not feasible.

Computational and Theoretical Studies on 4 Amino 2,1,3 Benzoxadiazol 5 Ol

Prediction of Spectroscopic Signatures and Theoretical Validation against Experimental Data.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopic Analysis

The vibrational modes of a molecule correspond to the periodic motions of its atoms relative to each other. These vibrations can be excited by the absorption of infrared (IR) radiation or detected through inelastic scattering of light in Raman spectroscopy. Theoretical calculations of vibrational frequencies are invaluable for assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions.

For a molecule like 4-Amino-2,1,3-benzoxadiazol-5-ol, computational analysis would typically begin with the optimization of its molecular geometry using a selected level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov Following geometry optimization, the same theoretical model is used to calculate the harmonic vibrational frequencies. nih.gov The results of these calculations provide a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman activity. These theoretical spectra can then be compared with experimental data to facilitate a detailed assignment of the spectral features. For instance, characteristic stretching frequencies for the amino (N-H), hydroxyl (O-H), and aromatic ring (C-C, C-N) bonds would be predicted.

Despite the established methodology, specific calculated vibrational frequency data for this compound are not available in the reviewed literature.

Table 1: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the chemical environment of each nucleus.

The prediction of NMR parameters for this compound would involve the use of methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov The process requires an accurate, optimized molecular geometry. The calculations would yield theoretical chemical shifts for each hydrogen (¹H) and carbon (¹³C) atom in the molecule, as well as for the nitrogen (¹⁵N) atoms. These predicted values are then typically scaled or corrected based on empirical data or by comparison with a reference compound (like tetramethylsilane, TMS) to improve agreement with experimental results. nih.gov The prediction of coupling constants provides further insight into the bonding and connectivity within the molecule.

As with vibrational frequency data, specific, published computational predictions for the NMR chemical shifts and coupling constants of this compound could not be located in the existing scientific literature. Therefore, a detailed table of predicted values cannot be provided.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|

Derivatization and Analog Development from the 4 Amino 2,1,3 Benzoxadiazol 5 Ol Scaffold

Ring-Modification and Annulation Strategies Involving the Benzoxadiazole Core.researchgate.net

Modification of the benzoxadiazole core itself represents a more advanced strategy for creating novel analogs. These modifications can involve substitution on the benzene (B151609) ring or annulation to form fused ring systems.

The synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles has been achieved through methods like oxidative cyclization of aroyl/acyl hydrazones. nih.gov The 1,3,4-oxadiazole (B1194373) ring is considered a bioisostere of amide and ester groups. nih.govresearchgate.net Furthermore, the synthesis of 1,2,4-triazole (B32235) derivatives has been extensively studied, with these compounds exhibiting a wide range of pharmacological activities. researchgate.net For instance, 4-amino-5-(substituted phenyl)-4H- nih.govanjs.edu.iqdergipark.org.trtriazole-3-thiol derivatives have been synthesized by the cyclization of thiocarbohydrazide (B147625) and substituted benzoic acids. researchgate.net Another example involves the synthesis of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles via an azide–nitrile cycloaddition followed by a Buchwald–Hartwig cross-coupling reaction. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the derivatization of the chemical compound 4-Amino-2,1,3-benzoxadiazol-5-ol for the design and synthesis of fused heterocyclic systems or the introduction of additional substituents via directed aromatic functionalization.

The performed searches for reaction methodologies, including the synthesis of fused rings and functionalization of the aromatic core starting from this compound, did not yield any relevant research findings. While literature exists for the derivatization of related structures such as 2,1,3-benzothiadiazoles and other substituted benzoxadiazoles, these methods are not directly applicable to or have not been reported for the specific scaffold of this compound.

Consequently, the content for the requested sections cannot be generated with scientific accuracy as per the instructions.

Advanced Analytical and Spectroscopic Methodologies for 4 Amino 2,1,3 Benzoxadiazol 5 Ol Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a compound, offering precise mass measurements that lead to the determination of its elemental composition.

Accurate Mass Measurement and Isotopic Pattern Analysis

The molecular formula of 4-Amino-2,1,3-benzoxadiazol-5-ol is C₆H₅N₃O₂. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm this formula. uci.edu The theoretical exact mass of the neutral molecule is 151.0382 g/mol . In positive-ion mode, the protonated molecule [M+H]⁺ would have a theoretical m/z of 152.0454.

The ability of HRMS to resolve isotopic peaks is also crucial. The presence of carbon and nitrogen atoms in this compound will result in a characteristic isotopic pattern. The natural abundance of ¹³C (approximately 1.1%) and ¹⁵N (approximately 0.37%) will produce A+1 and A+2 peaks in the mass spectrum with predictable relative intensities. Analysis of this isotopic pattern provides further confidence in the assigned molecular formula.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound (C₆H₅N₃O₂)⁺

| Mass (m/z) | Relative Intensity (%) |

| 152.0454 | 100.00 |

| 153.0484 | 6.87 |

| 154.0478 | 1.33 |

This interactive table showcases the expected relative intensities of the isotopic peaks for the protonated molecule, which can be compared with experimental data from an HRMS instrument.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion and analyze the resulting product ions. This process provides valuable information about the compound's structure and connectivity. The fragmentation of benzofurazan (B1196253) and related heterocyclic systems often involves characteristic neutral losses. researchgate.netresearchgate.netnih.gov For this compound, collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺ at m/z 152.0454) would likely proceed through several key fragmentation pathways.

A plausible fragmentation cascade could involve the initial loss of common small molecules such as carbon monoxide (CO), hydrocyanic acid (HCN), or nitrous oxide (N₂O), which are characteristic of the benzoxadiazole core. The presence of the amino and hydroxyl groups will also influence the fragmentation pattern, potentially leading to losses of ammonia (B1221849) (NH₃) or water (H₂O).

Table 2: Plausible MS/MS Fragmentation Pathways for [C₆H₅N₃O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 152.0454 | CO | 124.0505 | C₅H₆N₃O⁺ |

| 152.0454 | HCN | 125.0325 | C₅H₄N₂O₂⁺ |

| 152.0454 | N₂O | 108.0597 | C₆H₆O⁺ |

| 124.0505 | HCN | 97.0376 | C₄H₅N₂⁺ |

This interactive table outlines potential fragmentation pathways. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure of the analyte.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Assignment

While mass spectrometry provides information on the molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map out the precise arrangement of atoms within a molecule.

Multi-Dimensional NMR (2D-NMR) for Connectivity and Stereochemical Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the hydrogen and carbon atoms. However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are essential. researchgate.netyoutube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the assignment of the ¹³C signals for the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton by observing long-range correlations. For instance, correlations from the amino protons to adjacent carbons would confirm their position.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-6 | ~6.5 - 7.0 | C-6: ~100 - 110 | C-4, C-5, C-7a |

| H-7 | ~7.0 - 7.5 | C-7: ~115 - 125 | C-5, C-7a, C-3a |

| NH₂ | ~4.0 - 5.0 | C-4: ~140 - 150 | C-3a, C-5 |

| OH | ~8.0 - 9.0 | C-5: ~150 - 160 | C-4, C-6, C-7a |

| C-3a: ~145 - 155 | |||

| C-7a: ~135 - 145 |

This interactive table provides predicted NMR data. The exact chemical shifts are dependent on the solvent and other experimental conditions. 2D-NMR experiments are crucial for the definitive assignment of these signals.

Solid-State NMR for Polymorphic Forms and Amorphous Solids

For crystalline or amorphous solid samples, solid-state NMR (ssNMR) provides valuable structural information. mcmaster.caresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using ssNMR. Different polymorphs will exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in the local electronic environments and intermolecular interactions in the crystal lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.

X-Ray Crystallography and Electron Diffraction for Definitive Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

In cases where obtaining single crystals of sufficient size for X-ray diffraction is challenging, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative. frontiersin.orgresearchgate.nethhu.denih.govyoutube.com MicroED can determine the structures of nanocrystals that are orders of magnitude smaller than those required for X-ray crystallography. This technique is particularly valuable for the rapid structural analysis of small organic molecules.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 615 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.63 |

This interactive table presents hypothetical crystallographic data. Actual data can only be obtained through experimental X-ray diffraction or electron diffraction analysis of a suitable crystal.

Single Crystal X-Ray Diffraction for Absolute Configuration and Molecular Packing

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of a molecule. While specific crystallographic data for this compound is not prominently available in published literature, the analysis of closely related structures, such as the 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, provides significant insight into the expected structural features. nih.gov

For a compound like this compound, SC-XRD analysis would be expected to reveal:

Planarity: The benzoxadiazole ring system is inherently planar. The analysis would confirm the degree of planarity and the orientation of the amino and hydroxyl substituents relative to the ring.

Bond Characteristics: There is considerable electron delocalization within the 7-nitrobenzoxadiazole system, and similar effects would be anticipated for the 5-hydroxy analogue. nih.gov SC-XRD would provide precise lengths of the C-N and C-O bonds, indicating the extent of electron delocalization and potential resonance effects between the electron-donating amino and hydroxyl groups and the benzoxadiazole core.

Intermolecular Interactions: The molecular packing in the crystal lattice is dictated by non-covalent interactions. The presence of the amino (-NH2) and hydroxyl (-OH) groups makes this compound a prime candidate for extensive hydrogen bonding. SC-XRD would map out the network of intermolecular and intramolecular hydrogen bonds, which govern physical properties like melting point and solubility.

In a study on related 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, all three compounds were found to crystallize in centrosymmetric space groups, with the nitro group lying in the plane of the benzoxadiazole unit. nih.gov A similar in-plane orientation would be expected for the hydroxyl group in the title compound.

Table 1: Representative Crystallographic Data for a Related Benzoxadiazole Derivative

| Parameter | Value (for 7-nitro-4-(piperidin-1-yl)-2,1,3-benzoxadiazole) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 12.011 (2) |

| c (Å) | 9.409 (2) |

| β (°) | 101.58 (3) |

| Volume (ų) | 1118.9 (4) |

Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from SC-XRD analysis. nih.gov

Powder X-Ray Diffraction for Crystalline Phase Identification

Powder X-Ray Diffraction (PXRD) is a complementary technique to SC-XRD, used primarily for the characterization of bulk crystalline materials. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is analyzed. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, or polymorph, of the compound.

The primary applications of PXRD in the research of this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch against a theoretical pattern calculated from SC-XRD data confirms the identity and purity of the crystalline phase.

Polymorphism Screening: Many organic molecules can crystallize in multiple forms (polymorphs), each having different physical properties. PXRD is the principal tool for identifying and distinguishing between these polymorphs.

Quality Control: In a production setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of the material.

For example, PXRD is routinely used to characterize industrial pigments, such as the β-form of pigment yellow 181, which contains a benzimidazolone moiety, to confirm unit-cell parameters and ensure no detectable impurities are present. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and providing information on molecular structure and conformation.

For this compound, the expected vibrational frequencies would correspond to its key structural components: the amino group, the hydroxyl group, and the substituted benzene ring of the benzoxadiazole system.

Amino (-NH₂) Group: This group would exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. An N-H scissoring (bending) mode is expected around 1600 cm⁻¹.

Hydroxyl (-OH) Group: A broad O-H stretching band would be expected in the IR spectrum, typically in the 3200-3600 cm⁻¹ region. The broadness is due to hydrogen bonding. C-O stretching vibrations would appear in the 1260-1000 cm⁻¹ range.

Benzoxadiazole Ring: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene rings would produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations appear at lower wavenumbers (below 900 cm⁻¹).

IR spectra of related compounds, such as 2,1,3-Benzoxadiazole-1-oxide, show characteristic peaks for the ring system, including vibrations at 1649, 1614, and 1584 cm⁻¹. frontiersin.org Similarly, the IR spectrum of the sulfur analogue, 4-Amino-2,1,3-benzothiadiazole, shows aromatic C-N and C-C stretching bands at 1587, 1545, and 1494 cm⁻¹. mdpi.com

Table 2: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 (doublet) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Benzoxadiazole Ring | C=C / C=N Stretch | 1650 - 1400 |

| Amino (-NH₂) | N-H Bend | ~1600 |

Raman spectroscopy provides complementary information, as vibrations that are weak in IR may be strong in Raman, and vice versa. This is particularly true for symmetric vibrations of the aromatic ring system.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. Benzoxadiazole derivatives are well-known for their unique photophysical properties, often exhibiting strong absorption and fluorescence. researchgate.net

The electronic spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π-π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

Intramolecular Charge Transfer (ICT): The benzoxadiazole core is electron-withdrawing, while the amino and hydroxyl groups are strong electron donors. This donor-π-acceptor (D-π-A) arrangement facilitates ICT transitions, where electronic excitation involves a significant transfer of electron density from the donor-substituted part of the molecule to the acceptor core. These ICT bands typically appear at longer wavelengths (lower energy) than π-π* transitions and are often highly sensitive to solvent polarity.

Studies on related 2,1,3-benzoxadiazole fluorophores show absorption maxima in the visible region (~419 nm) and strong fluorescence. frontiersin.orgresearchgate.net The presence of the amino and hydroxyl groups in this compound would likely result in absorption and emission at longer wavelengths compared to the unsubstituted benzoxadiazole core, a phenomenon known as a bathochromic (red) shift.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Key parameters obtained include the emission maximum (λ_em) and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process. Many benzoxadiazole derivatives are highly fluorescent, making them suitable for applications as probes and labels. nih.gov

Spectrophotometric Quantification and Purity Assessment

Spectrophotometry, based on the Beer-Lambert law, is a straightforward and widely used method for determining the concentration of an absorbing species in solution. The law states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

To quantify this compound, a wavelength of maximum absorbance (λ_max), typically corresponding to the strong ICT band, would be selected. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

This method is also effective for purity assessment. The molar absorption coefficient (ε), a constant for a pure compound at a specific wavelength, can be calculated. A lower-than-expected experimental value for ε can indicate the presence of non-absorbing impurities. Spectrophotometric methods have been successfully used to determine the concentration of various drugs after derivatization with benzoxadiazole reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). nih.gov For instance, the reaction product for gliclazide (B1671584) analysis showed a linear absorbance-concentration plot over the range of 2-20 µg/mL. nih.gov

Fluorometric Derivatization Strategies for Enhanced Detection

The benzoxadiazole (or benzofurazan) scaffold is the core of several important fluorogenic derivatization reagents used to label and detect other molecules that lack native fluorescence. nih.gov These reagents typically contain a reactive group, such as a halide, that can be displaced by a nucleophilic functional group (e.g., amine, thiol, or hydroxyl) on an analyte.

While this compound itself is not a standard derivatizing agent, its structure is closely related to highly effective reagents such as:

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Reacts with primary and secondary amines to yield highly fluorescent products.

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F): A reagent designed for the derivatization of thiols. acs.org The reaction with thiols proceeds under mild conditions, and the use of ABD-F at low temperatures can suppress side reactions, leading to accurate quantification. researchgate.net

The derivatization strategy relies on a significant change in fluorescence properties upon reaction. The unreacted reagent is often non-fluorescent or weakly fluorescent, but the resulting derivative formed with the analyte exhibits strong fluorescence. This "turn-on" mechanism provides high sensitivity and selectivity for detection, often used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). For example, derivatizing amino acids with benzofurazan reagents allows for their sensitive fluorometric detection at the nanomolar level. nih.gov

Exploration of 4 Amino 2,1,3 Benzoxadiazol 5 Ol in Advanced Chemical Applications

Utilization as a Precursor in Complex Organic Synthesis

The 4-amino-2,1,3-benzoxadiazole scaffold and its derivatives serve as crucial starting materials or intermediates in the synthesis of more complex molecular architectures. The amino group provides a reactive site for further functionalization, allowing chemists to build upon the core structure to create molecules with tailored properties. For instance, the reduction of a nitro group to an amino group, such as converting 4-nitro-2,1,3-benzothiadiazole (B1293627) to 4-amino-2,1,3-benzothiadiazole, is a key synthetic step that transforms an electron-withdrawing group into an electron-donating one, thereby significantly altering the molecule's electronic and optical characteristics. mdpi.com This transformation is pivotal for its subsequent use in various applications. mdpi.com The versatility of this scaffold is further demonstrated in its use for producing clinically important drugs, such as Tizanidine, where 5-chloro-4-amino-2,1,3-benzothiadiazole is a key precursor. google.com

The amino group on the benzoxadiazole or benzothiadiazole ring can be functionalized to create specialized ligands for metal catalysis. A notable example involves the synthesis of a novel ligand by introducing diphenylphosphine (B32561) groups onto a 4-amino-2,1,3-benzothiadiazole structure. researchgate.net This phosphine-containing ligand has been shown to coordinate with various transition metals, including copper(I), palladium(II), and platinum(II), demonstrating its versatility in forming coordination compounds. researchgate.net The resulting metal complexes exhibit different coordination geometries and photophysical properties depending on the metal and the coordination mode of the ligand. researchgate.net For example, a dicopper complex was synthesized using 4-amino-2,1,3-benzothiadiazole (abt), which formed a cyclic dinuclear structure. rsc.org This work highlights how the core structure can be modified to create ligands capable of assembling into complex, functional metallocycles. rsc.org

The inherent fluorescence of the benzoxadiazole and benzothiadiazole core makes it an excellent building block for fluorescent probes and dyes. mdpi.com These compounds are widely used in applications ranging from biomarkers to optical devices. mdpi.comresearchgate.net The principle often relies on modulating the intramolecular charge transfer (ICT) process. For example, 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) has been used as the fluorophore in a probe designed for detecting mercury ions (Hg²⁺). nih.gov The addition of Hg²⁺ triggers a significant fluorescence enhancement, allowing for sensitive and selective detection. nih.gov

Similarly, researchers have developed bifunctional fluorescent probes by integrating a thiourea (B124793) binding motif and a polymerizable unit onto the 4- and 7-positions of a benzoxadiazole core. This design creates a donor-acceptor-donor architecture that results in dyes with large Stokes shifts and red-shifted emissions upon binding with carboxylate guests. The versatility of these building blocks allows for the synthesis of a wide array of dyes with tunable photophysical properties for specific research applications. researchgate.netfrontiersin.org

| Probe Base | Target Analyte | Detection Mechanism | Fluorescence Change | Detection Limit |

| 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) | Hg²⁺ | Photoinduced electron transfer (PET) | 46-fold enhancement | 0.05 µM nih.gov |

| Thiourea-substituted benzoxadiazole | Carboxylate anions | Analyte-induced red-shift | Emission max shifts to ~700 nm | Not specified |

Potential Contributions to Materials Science and Polymer Chemistry

The unique properties of 4-amino-2,1,3-benzoxadiazole derivatives make them valuable components in the design of advanced materials and functional polymers. Their thermal stability, electronic characteristics, and reactivity allow for their incorporation into a variety of material architectures.

Derivatives of 4-amino-2,1,3-benzoxadiazole can be polymerized or integrated into polymer backbones to create functional materials. An example is the electrochemical polymerization of 4-amino-2,1,3-benzothiadiazole on a platinum surface, which yields a polymer film. researchgate.net This resulting poly(4-amino-2,1,3-benzothiadiazole) film demonstrates a potentiometric response to divalent cations, showcasing its potential for use in sensor arrays. researchgate.net

Furthermore, these compounds can be used as functional dopants in other polymers. N,N-dimethyl-4-amino-2,1,3-benzothiadiazole has been successfully used to prepare luminescent-doped poly(methyl methacrylate) (PMMA) samples, imparting photophysical properties to the host material. mdpi.com The ability to use these molecules as macromonomers is a key strategy for creating sophisticated polymer architectures. researchgate.net This approach has been used to integrate fluorescent probes into molecularly imprinted polymers (MIPs), creating materials for the selective detection of specific molecules.

The electron-accepting nature of the benzothiadiazole (BTD) and benzoxadiazole core makes it a highly sought-after component in materials for organic electronics. mdpi.comresearchgate.net These heterocycles are widely incorporated into organic light-emitting diodes (OLEDs), organic transistors, and solar cells. mdpi.commdpi.com The combination of electron-donating and electron-accepting moieties within a single molecule facilitates charge separation and transport, which are critical for the performance of these devices. The ability to tune the electronic properties through chemical modification of the core structure allows for the optimization of materials for specific optoelectronic applications. researchgate.net

Development of Chemo-Sensors and Detection Systems

The development of chemo-sensors is one of the most prominent applications for 4-amino-2,1,3-benzoxadiazole derivatives and their analogues. mdpi.com These molecules can be designed to interact selectively with specific analytes, resulting in a measurable optical or electrochemical signal.

A fluorescent probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole was developed for the detection of Hg²⁺, exhibiting high selectivity and sensitivity. nih.gov Another system, based on an oxadiazole derivative, was shown to be an effective chemosensor for Ni(II) ions. nih.gov In the field of polymer-based sensors, films of poly(4-amino-2,1,3-benzothiadiazole) have been used in a potentiometric electronic tongue to recognize different samples, demonstrating a sensitive response to cations like Zn²⁺ and Cd²⁺. researchgate.net The design versatility of the benzoxadiazole and benzothiadiazole scaffold allows for the creation of a wide range of chromogenic and fluorogenic devices for detecting various anions, cations, and neutral analytes. mdpi.com

Design of Selective Reagents for Chemical Species Detection

There is no available scientific literature or research data on the utilization of 4-Amino-2,1,3-benzoxadiazol-5-ol as a foundational component in the design of selective reagents for the detection of specific chemical species. Consequently, no research findings or data tables related to its performance in this application can be provided.

Fabrication of Fluorescent Indicators for Environmental or Industrial Monitoring

Similarly, a thorough search of academic and research databases yielded no studies concerning the fabrication of fluorescent indicators based on this compound for the purpose of environmental or industrial monitoring. As a result, there are no detailed research findings or associated data to present on its efficacy or characteristics as a fluorescent indicator.

Future Directions and Emerging Research Avenues for 4 Amino 2,1,3 Benzoxadiazol 5 Ol

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling for Retrosynthetic Analysis of Benzoxadiazoles

Table 1: AI Approaches in Retrosynthesis

| AI Approach | Description | Potential Application for Benzoxadiazoles |

| Template-Based | Utilizes a library of known chemical reaction templates to identify possible synthetic steps. | Could rapidly identify established methods for functionalizing the benzoxadiazole ring. |

| Template-Free | Employs deep learning models to predict reactions without relying on predefined templates, allowing for the discovery of novel transformations. | May uncover entirely new synthetic routes to 4-Amino-2,1,3-benzoxadiazol-5-ol and its derivatives. |

| Hybrid Models | Combines data-driven AI with expert-coded rules and chemical knowledge. synthiaonline.com | Could provide highly reliable and practical synthetic pathways by balancing innovation with established chemical principles. |

High-Throughput Screening and Virtual Design of Novel Derivatives

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity. nih.govtue.nl When combined with virtual screening and molecular docking, the efficiency of discovering new bioactive molecules can be significantly enhanced. Virtual screening uses computational methods to predict how a molecule will interact with a biological target, such as a protein or enzyme. ctu.edu.vnnih.gov

For this compound, virtual screening could be employed to design novel derivatives with enhanced biological properties. By creating a virtual library of related structures with different substituents, researchers can use molecular docking simulations to predict their binding affinity to a target of interest. nih.govsemanticscholar.org This approach has been successfully used to identify potential inhibitors for various enzymes using other heterocyclic scaffolds. ctu.edu.vnnih.gov

Furthermore, machine learning models can be developed to predict the physicochemical and biological properties of virtual compounds, a field known as quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) modeling. nih.govresearchgate.net These models, trained on experimental data, can rapidly assess the potential of a large number of virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

Table 2: Computational Tools for Derivative Design

| Computational Tool | Description | Application for this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | To identify derivatives with high binding affinity to a specific biological target. |

| Virtual Screening | Computationally screens large libraries of compounds against a target. nih.gov | To rapidly assess the potential of a diverse set of virtual derivatives. |

| Machine Learning (QSAR/QSPR) | Builds predictive models for biological activity or physical properties based on molecular structure. nih.govresearchgate.net | To forecast the properties of novel derivatives before synthesis, guiding the design process. |

Sustainable and Environmentally Benign Synthetic Strategies for Scalable Production

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. For the scalable production of this compound, the adoption of green chemistry principles will be crucial. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key goal in green chemistry. For instance, the use of a reusable, magnetically separable catalyst has been reported for the synthesis of benzoxazoles and benzothiazoles under solvent-free conditions. synthiaonline.com Exploring similar catalytic systems for the synthesis of this compound could lead to a more sustainable and cost-effective production process. A highly efficient and scalable method for the synthesis of oxazoles directly from carboxylic acids has also been developed, which could offer transferable principles. nih.gov

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The unique electronic properties of the 2,1,3-benzoxadiazole ring system suggest that it may participate in a variety of novel chemical transformations. A deeper understanding of its reactivity could unlock new synthetic methodologies and lead to the creation of derivatives with unique properties.

For example, the synthesis of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives has been achieved through a variety of coupling reactions, highlighting the versatility of the oxadiazole core. ctu.edu.vn Similarly, the synthesis of new benzoxazole (B165842) derivatives has been explored for their potential anticancer activities. semanticscholar.org Investigating analogous reactions with this compound could lead to the discovery of new compounds with interesting biological profiles.

Furthermore, the development of new fluorophores based on the 2,1,3-benzoxadiazole scaffold demonstrates the potential for this heterocyclic system in materials science. rsc.org The specific substitution pattern of this compound may impart unique photophysical properties, which could be explored for applications in sensing and imaging. For instance, a derivative of 4-amino-7-nitro-2,1,3-benzoxadiazole has been developed as a selective and sensitive fluorescent pH probe. nih.gov Exploring the coordination chemistry and organometallic reactions of this compound could also lead to the discovery of novel catalysts or functional materials.

Q & A

Q. What are the established synthetic routes for 4-Amino-2,1,3-benzoxadiazol-5-ol, and how can purity be ensured?

A three-step synthesis starting from 1,2-phenylenediamine involves nitration, reduction, and cyclization, achieving a 55% total yield . Purity is validated via nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. For intermediates, reflux conditions (e.g., ethanol with glacial acetic acid) and chromatographic purification are critical to minimize byproducts .

Q. What safety protocols are essential for handling this compound?

The compound is corrosive and toxic. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin/eye contact and inhalation. Store in sealed containers away from oxidizers and flammables. Spills require neutralization with inert absorbents (e.g., sand) and disposal via authorized waste management .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of -NMR and -NMR to verify aromatic protons and heterocyclic carbons. IR spectroscopy identifies functional groups (e.g., NH, C=N). Elemental analysis ensures stoichiometric consistency with theoretical values (e.g., C, H, N content) .

Advanced Research Questions

Q. What methodologies are used to analyze the thermal stability and decomposition kinetics of this compound?

Thermogravimetric-differential scanning calorimetry (TG-DSC) under nitrogen at 5°C/min reveals decomposition onset (e.g., 315°C) and mass-loss profiles. Kinetic parameters (activation energy, reaction order) are calculated via the Kissinger or Ozawa-Flynn-Wall methods .

Q. How does this compound function in catalytic systems, such as dicopper complexes?

The amino and oxadiazole groups act as ligands, coordinating with metal ions. Optimize catalytic activity by varying reaction conditions (pH, solvent polarity) and characterizing complexes using X-ray crystallography or electron paramagnetic resonance (EPR) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

Cross-validate assays (e.g., methionine synthase inhibition) under standardized conditions (buffer, temperature). Use structure-activity relationship (SAR) studies to isolate electronic or steric effects. Compare with analogs (e.g., benzothiadiazoles) to identify pharmacophores .

Q. How can computational modeling guide the design of derivatives for enhanced fluorescence properties?

Density functional theory (DFT) predicts electronic transitions and HOMO-LUMO gaps. Synthesize derivatives with electron-donating groups (e.g., –OCH) and validate fluorescence quantum yields via spectrophotometry .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield | Key Characterization Techniques |

|---|---|---|---|

| Nitration | HNO, HSO, 0–5°C | 70% | TLC, -NMR |

| Reduction | SnCl, HCl, reflux | 85% | IR, elemental analysis |

| Cyclization | PCl, dry THF, 60°C | 55% | MS, -NMR |

Table 2: Thermal Decomposition Data (TG-DSC)

| Parameter | Value |

|---|---|

| Onset Temperature | 315°C |

| Peak Temperature | 323°C |

| Mass Loss | 94–97% |

| Activation Energy (E) | 150–180 kJ/mol (calculated via Kissinger method) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.